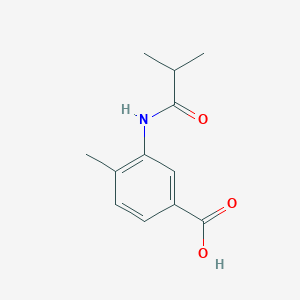
3-(Isobutyrylamino)-4-methylbenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Isobutyrylamino)-4-methylbenzoic acid is an organic compound with the molecular formula C12H15NO3 It is a derivative of benzoic acid, featuring an isobutyrylamino group and a methyl group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Isobutyrylamino)-4-methylbenzoic acid typically involves the following steps:
Nitration: The starting material, 4-methylbenzoic acid, undergoes nitration to introduce a nitro group at the 3-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Acylation: The resulting 3-amino-4-methylbenzoic acid is acylated with isobutyryl chloride in the presence of a base like pyridine to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-(Isobutyrylamino)-4-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the isobutyrylamino group to an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Halogenated or nitrated derivatives of the original compound.
科学的研究の応用
3-(Isobutyrylamino)-4-methylbenzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(Isobutyrylamino)-4-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The isobutyrylamino group can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The compound’s effects are mediated through these interactions, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
- 3-(Isobutyrylamino)-3-phenyl-propionic acid
- 3-(4-Chloro-phenyl)-3-isobutyrylamino-propionic acid
- 3-(2,2-Dimethyl-propionylamino)-3-phenyl-propionic acid
Uniqueness
3-(Isobutyrylamino)-4-methylbenzoic acid is unique due to the presence of both an isobutyrylamino group and a methyl group on the benzene ring. This specific substitution pattern imparts distinct chemical and biological properties, differentiating it from other similar compounds.
特性
IUPAC Name |
4-methyl-3-(2-methylpropanoylamino)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-7(2)11(14)13-10-6-9(12(15)16)5-4-8(10)3/h4-7H,1-3H3,(H,13,14)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNJBNSCALFBTK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)NC(=O)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10588182 |
Source


|
| Record name | 4-Methyl-3-(2-methylpropanamido)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915921-46-9 |
Source


|
| Record name | 4-Methyl-3-(2-methylpropanamido)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
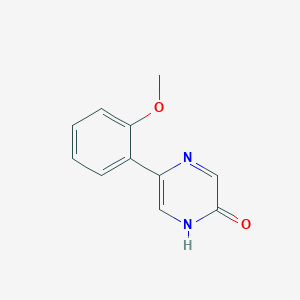
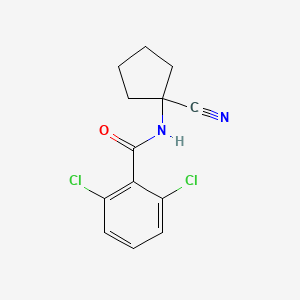
![Tert-butyl 4-[3-cyano-6-(furan-2-yl)pyridin-2-yl]-1,4-diazepane-1-carboxylate](/img/structure/B1367843.png)



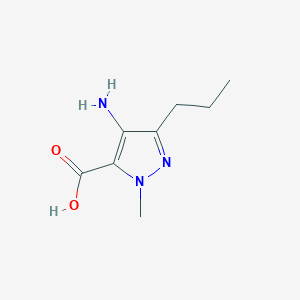
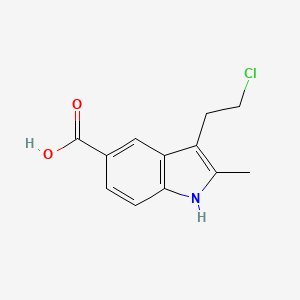
![1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]methanimine](/img/structure/B1367859.png)
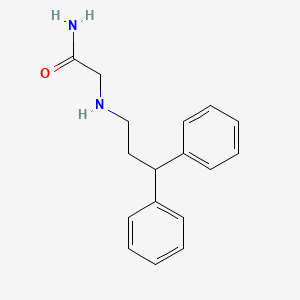
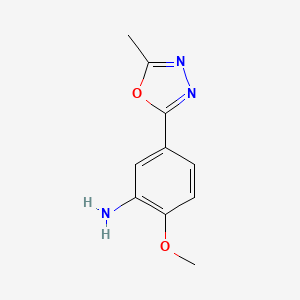
![1-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1367866.png)

![2-Amino-1-[4-(methylthio)phenyl]ethanol](/img/structure/B1367876.png)
